molecular formula C28H32N2O7 B12136777 1-[2-(Diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo [d]furan-2-yl)carbonyl]-3-pyrrolin-2-one

1-[2-(Diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo [d]furan-2-yl)carbonyl]-3-pyrrolin-2-one

Cat. No.: B12136777
M. Wt: 508.6 g/mol
InChI Key: XPZCKXVQHNGNMU-UHFFFAOYSA-N
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Description

1-[2-(Diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolin-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a keto-ester.

    Introduction of the Diethylaminoethyl Group: This step often involves nucleophilic substitution reactions where a diethylaminoethyl halide reacts with the intermediate compound.

    Attachment of the Dimethoxyphenyl Group: This can be done through electrophilic aromatic substitution or coupling reactions.

    Incorporation of the Methoxybenzo[d]furan Group: This step might involve a Friedel-Crafts acylation reaction or a similar method to attach the furan ring to the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, or H₂O₂ under acidic or basic conditions.

    Reduction: NaBH₄, LiAlH₄, or catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., Br₂, Cl₂), nitrating agents (e.g., HNO₃), or sulfonating agents (e.g., SO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

1-[2-(Diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe for studying biological pathways due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways, metabolic enzymes, or structural proteins. The pathways involved could range from signal transduction to gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(Dimethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one
  • 2-[2-(Diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one

Uniqueness

1-[2-(Diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of 1-[2-(Diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one, highlighting its synthesis, reactions, applications, and uniqueness

Properties

Molecular Formula

C28H32N2O7

Molecular Weight

508.6 g/mol

IUPAC Name

1-[2-(diethylamino)ethyl]-2-(2,5-dimethoxyphenyl)-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C28H32N2O7/c1-6-29(7-2)13-14-30-24(19-16-18(34-3)11-12-20(19)35-4)23(26(32)28(30)33)25(31)22-15-17-9-8-10-21(36-5)27(17)37-22/h8-12,15-16,24,32H,6-7,13-14H2,1-5H3

InChI Key

XPZCKXVQHNGNMU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=C(C=CC(=C4)OC)OC

Origin of Product

United States

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